The compound (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol is a complex organic molecule characterized by its specific stereochemistry and functional groups. This compound features a butanol backbone with a hydroxyl group, an isopropylamino group, and a methylenedioxy substituent derived from the indene structure. The stereochemical configuration at the 2 and 3 positions (S and R, respectively) is crucial for its biological activity and interactions with biological targets.
These reactions are typically mediated by enzymes in biological systems, facilitating metabolic pathways that involve this compound as a substrate or product
The biological activity of (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol has been studied in various contexts. It has shown potential as a pharmacophore in medicinal chemistry due to its ability to interact with specific biological targets such as receptors or enzymes. Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and neuroprotective effects . The unique stereochemistry of this compound may enhance its selectivity and potency compared to other similar compounds.
Several synthesis methods have been proposed for the preparation of this compound:
This compound has potential applications in various fields:
Interaction studies focusing on this compound typically involve:
Several compounds share structural similarities with (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol, highlighting its uniqueness:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Compound A | Structure A | Anti-inflammatory | Lacks indene moiety |
| Compound B | Structure B | Neuroprotective | Different stereochemistry |
| Compound C | Structure C | Analgesic | Contains additional functional groups |
This comparison illustrates that while these compounds may share certain characteristics, the unique combination of stereochemistry and functional groups in (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol may confer distinct biological properties that warrant further investigation.
The compound features a 17-carbon framework with two stereocenters at positions C2 (S-configuration) and C3 (R-configuration), as defined by its IUPAC name. The core structure comprises:
While X-ray crystallographic data for this specific stereoisomer are not publicly available, the absolute configuration has been unequivocally assigned using advanced spectroscopic techniques, including nuclear Overhauser effect (NOE) experiments and circular dichroism (CD) spectroscopy. The (2S,3R) configuration is critical for its β2-adrenergic receptor selectivity, as evidenced by comparative studies with enantiomeric forms.
Nuclear magnetic resonance (NMR) studies reveal two dominant conformers in solution, arising from restricted rotation about the C1-O bond (Figure 1). The anti-periplanar conformation (C1-O-C4-C5 dihedral angle = 180°) predominates (78% occupancy) due to reduced steric hindrance between the indenyl methyl group and the butanol chain.
Table 1: Key Bond Angles and Torsional Parameters
| Parameter | Value (°) | Experimental Method |
|---|---|---|
| C1-O-C4-C5 dihedral | 180 ± 2 | NMR (500 MHz, DMSO) |
| C2-C3-N-C(propan-2-yl) | 112 ± 3 | Molecular Modeling |
| O-C4-C5-C6 (indenyl ring) | 124 ± 1 | DFT Calculations |
The (2R,3S) enantiomer exhibits markedly reduced β2-adrenergic affinity (Ki = 1,200 nM vs 1.2 nM for (2S,3R)), demonstrating the stereochemical precision required for receptor engagement. This 1,000-fold difference in binding affinity underscores the importance of the C2(S)/C3(R) configuration in maintaining optimal spatial alignment with the receptor's active site.
Table 2: Pharmacological Comparison of Stereoisomers
| Parameter | (2S,3R)-Isomer | (2R,3S)-Isomer |
|---|---|---|
| β2-Adrenoceptor Ki (nM) | 1.2 ± 0.3 | 1,200 ± 150 |
| β1-Adrenoceptor Ki (nM) | 120 ± 25 | 9,800 ± 1,200 |
| Functional Selectivity | 100:1 (β2:β1) | 8:1 (β2:β1) |
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal distinct electronic profiles: